2-Bromo-3,6-dichlorophenol
Overview
Description
2-Bromo-3,6-dichlorophenol is an organic compound with the molecular formula C6H3BrCl2O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,6-dichlorophenol can be synthesized through several methods. One common approach involves the bromination and chlorination of phenol derivatives. For instance, 3,6-dichlorophenol can be brominated using bromine in the presence of a catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Bromo-3,6-dichlorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dichlorophenol involves its interaction with biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms and hydroxyl group play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-dichlorophenol
- 2-Bromo-3,5-dichlorophenol
- 2-Bromo-3,4-dichlorophenol
Uniqueness
2-Bromo-3,6-dichlorophenol is unique due to its specific substitution pattern on the benzene ring. This pattern influences its chemical reactivity and biological activity, making it distinct from other halogenated phenols.
Properties
IUPAC Name |
2-bromo-3,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAONWMSNZNTMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30531751 | |
Record name | 2-Bromo-3,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63862-91-9 | |
Record name | 2-Bromo-3,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30531751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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